Buformin-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buformin-d9 Hydrochloride is a deuterium-labeled derivative of Buformin, a biguanide class compound. It is primarily used as an antidiabetic agent and has shown potential in cancer research. The compound is characterized by its molecular formula C₆H₇D₉ClN₅ and a molecular weight of 202.73 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buformin-d9 Hydrochloride is synthesized through the deuteration of Buformin. The process involves the substitution of hydrogen atoms with deuterium atoms in the Buformin molecule. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced reaction setups to achieve efficient and cost-effective production. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Buformin-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Buformin-d9 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in metabolic studies to understand the biochemical pathways involving Buformin.
Medicine: Investigated for its potential antidiabetic and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Buformin-d9 Hydrochloride exerts its effects through several mechanisms:
Glucose Metabolism: It delays the absorption of glucose from the gastrointestinal tract, increases insulin sensitivity, and enhances glucose uptake into cells.
Hepatic Gluconeogenesis: Inhibits the synthesis of glucose by the liver, thereby reducing blood glucose levels.
Anticancer Activity: Activates AMP-activated protein kinase (AMPK) pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: Another biguanide class compound used as an antidiabetic agent.
Phenformin: A biguanide compound with similar antidiabetic properties but withdrawn due to safety concerns.
Buformin: The non-deuterated form of Buformin-d9 Hydrochloride, used for similar applications.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .
Eigenschaften
Molekularformel |
C6H16ClN5 |
---|---|
Molekulargewicht |
202.73 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H/i1D3,2D2,3D2,4D2; |
InChI-Schlüssel |
KKLWSPPIRBIEOV-SRKCJUICSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N.Cl |
Kanonische SMILES |
CCCCN=C(N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.